Sterelactone D

Description

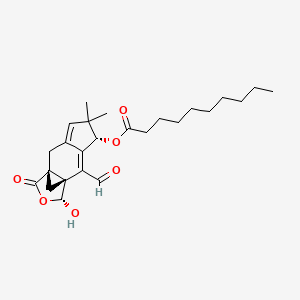

Sterelactone D is a tetracyclic sesquiterpenoid belonging to the isolactarane class, isolated from the mycelial culture of Stereum sp. IBWF 01060 . Its structure, confirmed via 2D NMR, features a six-membered core ring system with oxygenated and aldehyde functional groups. These structural elements are critical for its bioactivity, particularly its role as a cross-linking agent due to the masked dialdehyde motif . This compound exhibits moderate antifungal activity against plant pathogens such as Magnaporthe grisea, Fusarium graminearum, and Phytophthora infestans. Additionally, it displays weak nematicidal activity against Caenorhabditis elegans (IC₅₀ = 100 µg mL⁻¹, 50% mortality) .

Properties

Molecular Formula |

C25H34O6 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

[(1S,4S,9S,12R)-2-formyl-12-hydroxy-5,5-dimethyl-10-oxo-11-oxatetracyclo[7.3.1.01,9.03,7]trideca-2,6-dien-4-yl] decanoate |

InChI |

InChI=1S/C25H34O6/c1-4-5-6-7-8-9-10-11-18(27)30-20-19-16(12-23(20,2)3)13-24-15-25(24,17(19)14-26)22(29)31-21(24)28/h12,14,20,22,29H,4-11,13,15H2,1-3H3/t20-,22-,24-,25-/m1/s1 |

InChI Key |

ABOHZFYYFSYIOC-NBUHOVDFSA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@@H]1C2=C([C@@]34C[C@]3(CC2=CC1(C)C)C(=O)O[C@H]4O)C=O |

Canonical SMILES |

CCCCCCCCCC(=O)OC1C2=C(C34CC3(CC2=CC1(C)C)C(=O)OC4O)C=O |

Synonyms |

sterelactone D |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Analogues within the Sterelactone Family

Sterelactones A–D share a tetracyclic isolactarane skeleton but differ in ring size and substituents:

- Sterelactone A : Five-membered ring, reduced antifungal potency compared to C and D .

- Sterelactone B/C : Six-membered rings; Sterelactone C has an 8-carbon side chain, contributing to its superior antifungal activity .

- Sterelactone D : Six-membered ring with aldehyde groups; weaker nematicidal activity than Sterelactone C but stronger than Stereumene B (see Table 1) .

Key Structural Determinants of Bioactivity :

Functional Analogues from Stereum Species

Drimane-Type Diterpenoids

- Methoxylaricinolic acid (90) and Laricinolic acid (91): Isolated from S. ostrea, these diterpenoids inhibit lipid peroxidation in rat liver microsomes (IC₅₀ = 50 µg mL⁻¹) . Unlike this compound, their activity targets oxidative stress pathways rather than direct microbial growth inhibition.

Allyl-Containing Metabolites

- Stereyne A (92) and Stereyne B (93): Novel metabolites from S. cf. hirsutum BCC 26597 with uncharacterized bioactivity . Their unsaturated allyl groups differ from this compound’s aldehyde-rich structure, suggesting divergent mechanisms.

Other Nematicidal Compounds

Data Tables

Table 1. Bioactivity Comparison of this compound and Analogues

| Compound | Source Organism | Target Bioactivity | IC₅₀/EC₅₀ | Key Structural Features |

|---|---|---|---|---|

| This compound | Stereum sp. IBWF 01060 | Antifungal, Nematicidal | 100 µg mL⁻¹ | Six-membered ring, aldehydes |

| Sterelactone C | Stereum sp. IBWF 01060 | Antifungal | 10–20 µM | Eight-carbon side chain |

| Stereumene B | Stereum sp. YMF1.04183 | Nematicidal | 200 µg mL⁻¹ | Linear terpene |

| Methoxylaricinolic acid | S. ostrea | Lipid peroxidation inhibition | 50 µg mL⁻¹ | Drimane skeleton, methoxy group |

| Orsellinic acid | Stereum spp. | Biosynthetic precursor | N/A | Polyketide-derived |

Table 2. Structural Comparison

| Compound | Ring System | Functional Groups | Side Chain Length |

|---|---|---|---|

| This compound | Tetracyclic | Aldehydes, oxygenated rings | 6 carbons |

| Sterelactone C | Tetracyclic | Aldehydes, oxygenated rings | 8 carbons |

| Stereyne A | Linear | Allyl groups | N/A |

| Methoxylaricinolic acid | Bicyclic | Methoxy, carboxylic acid | N/A |

Research Implications and Gaps

Mechanistic Insights : The role of this compound’s aldehydes in cross-linking microbial biomolecules warrants further enzymological studies .

Structure-Activity Optimization : Extending this compound’s side chain could enhance nematicidal potency, mirroring Sterelactone C’s antifungal superiority .

Ecological Relevance : The ecological role of this compound in Stereum spp. defense against nematodes or competing fungi remains unexplored .

Q & A

Q. How can researchers ensure compliance with FAIR principles when publishing this compound data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.